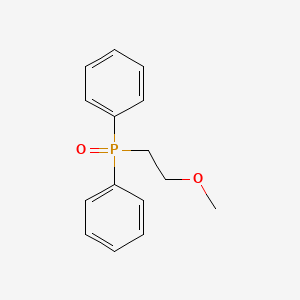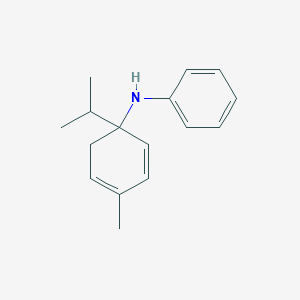
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a cyclohexadiene ring substituted with a methyl group, a phenyl group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexa-2,4-dien-1-one with N-phenylpropan-2-amine under acidic conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkylated derivatives
科学的研究の応用
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- 4-methyl-N-phenylaniline
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- 4- (1-methyl-1-phenylethyl)-N- [4- (1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.
特性
分子式 |
C16H21N |
|---|---|
分子量 |
227.34 g/mol |
IUPAC名 |
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C16H21N/c1-13(2)16(11-9-14(3)10-12-16)17-15-7-5-4-6-8-15/h4-11,13,17H,12H2,1-3H3 |
InChIキー |
WGSQNXBEESZJCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C=C1)(C(C)C)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


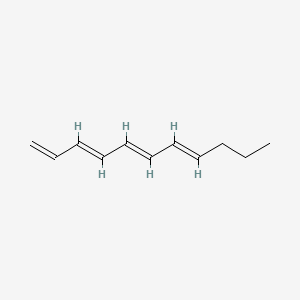
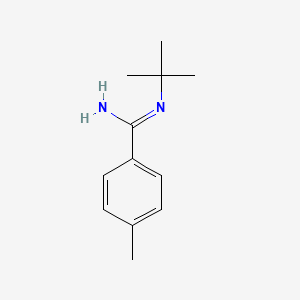
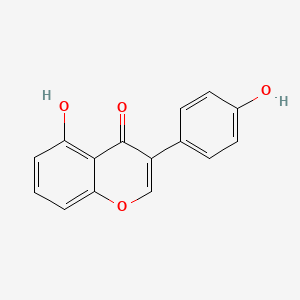
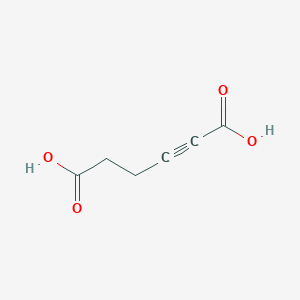
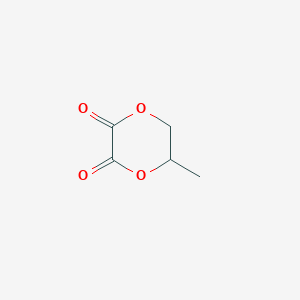
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
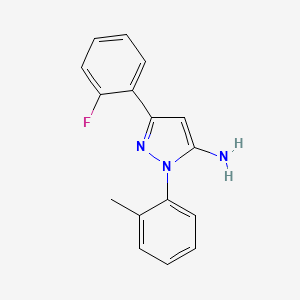
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
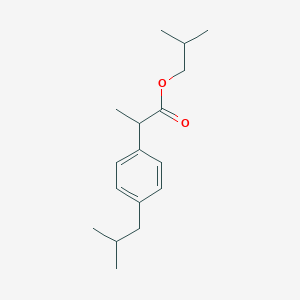
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

